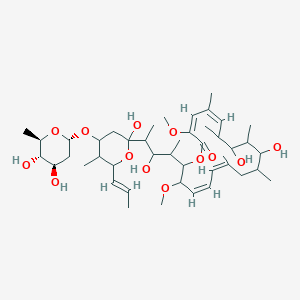![molecular formula C16H19N5OS B234014 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B234014.png)
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2014 and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future applications.
作用機序
The mechanism of action of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. This pathway plays a critical role in the regulation of inflammation and immune responses, and its dysregulation has been implicated in the development of numerous diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound is able to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. The compound has also been shown to reduce the expression of adhesion molecules on the surface of endothelial cells, which play a critical role in the recruitment of leukocytes to sites of inflammation.
実験室実験の利点と制限
One advantage of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, the compound's limited solubility in aqueous solutions can make it challenging to work with in certain experimental settings.
将来の方向性
There are numerous potential future directions for research on N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide. One area of interest is the compound's potential as a treatment for autoimmune diseases, such as multiple sclerosis and lupus. Another potential application is in the treatment of cancer, as the compound has been shown to inhibit the growth of certain tumor cell lines. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its pharmacological properties for use as a therapeutic agent.
合成法
The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide involves a multi-step process that includes the reaction of 3-ethyl-1,2,4-triazole-5-thiol with 4-bromobenzyl chloride, followed by the reaction of the resulting intermediate with butyryl chloride. The final product is obtained through a purification process that involves recrystallization.
科学的研究の応用
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide has been the subject of numerous scientific studies exploring its potential therapeutic applications. One area of research has focused on the compound's potential as an anti-inflammatory agent. Studies have shown that the compound is able to inhibit the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
分子式 |
C16H19N5OS |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]butanamide |
InChI |
InChI=1S/C16H19N5OS/c1-3-5-14(22)17-10-11-6-8-12(9-7-11)15-20-21-13(4-2)18-19-16(21)23-15/h6-9H,3-5,10H2,1-2H3,(H,17,22) |
InChIキー |
WSCRATKLGLWQCT-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC |
正規SMILES |
CCCC(=O)NCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233947.png)
![2-(4-isopropylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233948.png)


![2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233959.png)

![[(2R,3S)-3-amino-4-[[(2S)-2-[[(E,2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadec-12-enoyl]amino]-3-methylbutanoyl]-[(2S)-1-oxo-3-sulfooxypropan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B233965.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233975.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233979.png)
![3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233980.png)
![3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233983.png)
![4-ethyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B233986.png)

![(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B233998.png)